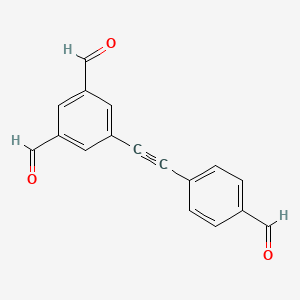![molecular formula C11H14FNO B11761728 [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 915390-10-2](/img/structure/B11761728.png)
[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol . This compound features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties .
Medicine:
- Explored as a potential therapeutic agent in the treatment of various diseases, including neurological disorders .
Industry:
Mechanism of Action
The mechanism of action of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring contributes to its overall stability and bioavailability . The hydroxymethyl group may also play a role in modulating the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
- [4-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
- [4-(3-Bromophenyl)pyrrolidin-3-yl]methanol
- [4-(3-Methylphenyl)pyrrolidin-3-yl]methanol
Comparison:
- [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs .
- The fluorine atom also influences the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
915390-10-2 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2 |
InChI Key |
HOJIBLLFDVLDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)

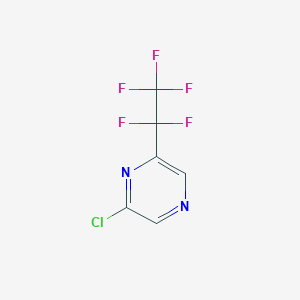
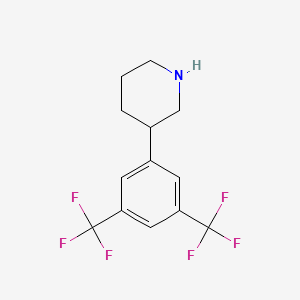
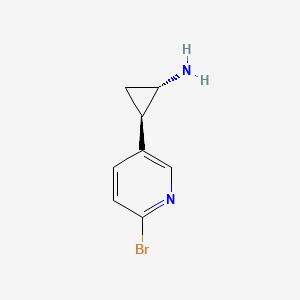
![(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)
![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
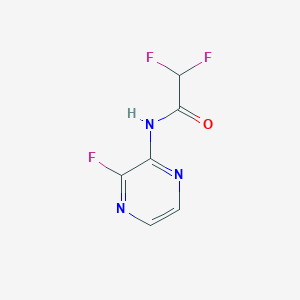
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)

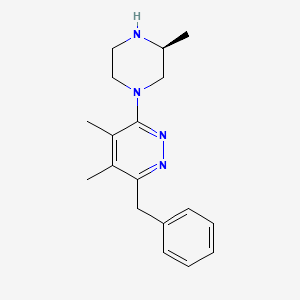
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
